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  • Product: DL-Lysine-6-13C dihydrochloride
  • CAS: 127488-93-1

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Protocols & Analytical Methods

Method

Application Note: Absolute Protein and Amino Acid Quantification via Isotope Dilution Mass Spectrometry (IDMS) utilizing DL-Lysine-6-13C

Executive Brief & Mechanistic Foundation Isotope dilution mass spectrometry (IDMS) represents the metrological gold standard for absolute quantification in proteomics, biomarker discovery, and metabolomics[1]. By leverag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Mechanistic Foundation

Isotope dilution mass spectrometry (IDMS) represents the metrological gold standard for absolute quantification in proteomics, biomarker discovery, and metabolomics[1]. By leveraging stable isotope-labeled (SIL) internal standards, IDMS synthesizes the high selectivity of tandem mass spectrometry (MS/MS) with unparalleled quantitative accuracy.

DL-Lysine-6-13C (13C6-Lysine) is a highly critical reagent in this domain. Because the protease trypsin cleaves almost exclusively at the C-terminal side of lysine and arginine residues, metabolically or synthetically incorporating 13C6-Lysine ensures that nearly all resulting proteolytic peptides carry a predictable +6 Da mass shift[2][3].

The Causality of Matrix Effect Elimination: The core power of IDMS lies in the physicochemical equivalence between the endogenous analyte (light) and the spiked internal standard (heavy). 13C6-Lysine co-elutes perfectly with naturally occurring lysine during reversed-phase liquid chromatography (RP-LC)[4]. When these molecules enter the electrospray ionization (ESI) source simultaneously, they experience identical matrix-induced ion suppression or enhancement. Consequently, while absolute signal intensities may fluctuate due to sample matrix complexity, the ratio of the light-to-heavy signal remains perfectly constant. This allows for absolute quantification that is entirely independent of matrix effects and sample loss during processing[5].

Experimental Workflows

IDMS with 13C6-Lysine is typically deployed in two major workflows:

  • Metabolic Labeling (SILAC/SILAM): In vivo pulsing with 13C6-Lysine via specialized diets or media to measure protein turnover rates and global expression dynamics. 13C6-Lysine is ideal here because it is an essential amino acid that is catabolized into specific metabolites (like pipecolic acid) rather than being converted into other amino acids, reducing off-target isotopic scrambling to near zero[2][6].

  • Spike-in Absolute Quantification (AQUA): Using synthetic 13C6-Lysine free amino acids or peptides as internal standards spiked into biological samples for targeted MRM-MS[4][7].

Workflow A 1. Gravimetric Aliquoting Endogenous Protein & Calibrants B 2. Isotope Spiking Addition of 13C6-Lysine (Double Exact Matching) A->B C 3. Acid Hydrolysis / Tryptic Digestion Release of Free Amino Acids / Peptides B->C D 4. RP-LC Separation Co-elution of Light & Heavy Analytes C->D E 5. ESI-MS/MS Detection MRM Transitions (m/z 147->84 & 153->89) D->E F 6. Absolute Quantification Ratio-based Data Processing E->F

Step-by-step workflow of Isotope Dilution Mass Spectrometry using 13C6-Lysine.

Self-Validating Protocol: Absolute Amino Acid Analysis (AAA)

Traditional amino acid analysis relies on pre- or post-column derivatization, which introduces significant chemical variability and instability. This IDMS protocol bypasses derivatization entirely, utilizing a "Double Exact Matching" technique routinely employed by metrology institutes (e.g., NIST) to certify Standard Reference Materials[8][9][10].

Phase 1: Gravimetric Preparation & Double Exact Matching
  • Action : Prepare calibration solutions gravimetrically from high-purity reference materials. Spike an identical, gravimetrically determined amount of 13C6-Lysine into both the unknown biological sample and the calibration standard[9][11].

  • Causality : Gravimetric measurement eliminates temperature-dependent volumetric errors. Spiking the exact same amount of heavy isotope into both the sample and calibrant creates a self-validating loop: any bias introduced by incomplete isotopic enrichment, minor pipetting errors, or degradation is mathematically canceled out when the sample ratio is divided by the calibrant ratio[10].

Phase 2: Matrix Hydrolysis
  • Action : Subject the protein sample (spiked with 13C6-Lysine) to 6 M HCl containing 1% phenol at 110°C for 24 hours in a sealed, evacuated vial[4][12].

  • Causality : Complete cleavage of peptide bonds is required to release free lysine for absolute protein quantification. The spiked 13C6-Lysine acts as a physical carrier during this harsh process, preventing the adsorptive loss of trace endogenous lysine to the glass vial walls[5].

Phase 3: LC-MS/MS Data Acquisition
  • Action : Inject the hydrolysate onto a C18 Reversed-Phase or HILIC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[4].

  • Causality : MRM filters out matrix noise by requiring a specific precursor-to-product ion transition. Because 13C6-Lysine has a +6 Da mass shift, it is easily resolved from endogenous lysine in the Q1 quadrupole, despite co-eluting chromatographically[4].

Logic IS 13C6-Lysine Internal Standard Mix1 Sample Blend (Ratio: Unk/IS) IS->Mix1 Mix2 Calibrant Blend (Ratio: Cal/IS) IS->Mix2 Unk Unknown Sample (Light Lysine) Unk->Mix1 Cal Calibration Standard (Light Lysine) Cal->Mix2 MS LC-MS/MS Analysis Identical Ion Suppression Mix1->MS Mix2->MS Val Self-Validated Output (Bias & Matrix Effects Canceled) MS->Val

Logical flow of the Double Exact Matching technique ensuring self-validation.

Quantitative Data & MRM Parameters

To ensure robust quantification, the mass spectrometer must be tuned to the specific fragmentation pathways of lysine. The primary loss during collision-induced dissociation (CID) of lysine is the loss of ammonia and the carboxyl group.

Table 1: Optimized MRM Transitions for Lysine Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Endogenous Lysine (Light) 147.1 84.1 50 23
13C6-Lysine (Heavy IS) 153.1 89.1 50 23

(Data adapted from established RP-LC-MRM-MS methodologies[4])

Table 2: Method Validation Metrics

Parameter Value / Range Causality / Implication
Linear Dynamic Range 5 μM – 100 μM Covers physiological and recombinant protein digest concentrations[4].
Limit of Quantification (LOQ) < 10 nM High sensitivity is achieved by eliminating derivatization background noise[13].

| Isotopic Purity Requirement | > 99% | Prevents the heavy standard from artificially inflating the "Light" endogenous signal[9][14]. |

System Suitability & Troubleshooting

  • Isotopic Impurity Interference: Before running biological samples, a "Heavy-Only" blank must be injected. If the 13C6-Lysine standard has <99% isotopic purity, trace amounts of unlabeled (light) lysine will be present. This creates a false-positive baseline in the endogenous channel. The Double Exact Matching protocol mathematically corrects for minor impurities, but highly impure standards will destroy the assay's Limit of Detection (LOD)[9][10].

  • Chimericy in Complex Matrices: In highly complex SILAC samples, co-eluting peptides of similar mass can interfere with the MRM transitions. If baseline separation cannot be achieved via LC, implementing Ion Mobility (IM) separation prior to fragmentation or utilizing Data-Independent Acquisition (DIA) can resolve these chimeric interferences by adding a dimension of collisional cross-section (CCS) separation[3].

References

  • Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis Source: Springer Nature Experiments URL:[Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays Source: Clinical Chemistry (NIH / UNC) URL:[Link]

  • Protein Quantification by Isotope Dilution Mass Spectrometry of Proteolytic Fragments: Cleavage Rate and Accuracy Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Peptide purity assignment for antibody quantification by combining isotope dilution mass spectrometry and liquid chromatography Source: Analytical and Bioanalytical Chemistry (D-NB) URL:[Link]

  • Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies Source: Journal of Proteomics (PubMed) URL:[Link]

  • A mass spectrometry workflow for measuring protein turnover rates in vivo Source: Nature Protocols (ArTS / units.it) URL:[Link]

  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards Source: Analytical and Bioanalytical Chemistry (PMC) URL:[Link]

  • Need for speed: evaluation of dilute and shoot-mass spectrometry for accelerated metabolic phenotyping in bioprocess development Source: Analytical and Bioanalytical Chemistry (PMC) URL:[Link]

  • Full-Length Expressed Stable Isotope-Labeled Proteins for Quantification Source: Eurisotop Application Notes URL:[Link]

  • A Qualitative and Quantitative Ion Mobility MS-Enabled, Data-Independent SILAC Workflow Source: Waters Corporation Application Notes URL:[Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring Source: Analytical and Bioanalytical Chemistry (D-NB) URL:[Link]

  • Quantitation of DNA adducts by stable isotope dilution mass spectrometry Source: Chemical Research in Toxicology (PMC) URL:[Link]

  • Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS) Source: Open Biology (University of Liverpool) URL:[Link]

  • Simultaneous Measurement of Metabolite Concentration and Isotope Incorporation by Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Tracing Lysine Degradation Pathways Using 13C-Labeled Isotopes

Introduction & Biological Significance Lysine is an essential amino acid whose catabolic fate extends far beyond basic energy production. Recent discoveries have highlighted the critical role of lysine degradation in met...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Lysine is an essential amino acid whose catabolic fate extends far beyond basic energy production. Recent discoveries have highlighted the critical role of lysine degradation in metabolic reprogramming, particularly in oncology and neurometabolic disorders like glutaric aciduria type 1[1][2]. In mammalian systems, lysine is primarily catabolized through two distinct routes:

  • The Saccharopine Pathway (SacPath): The predominant mitochondrial route initiated by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS). This pathway ultimately yields acetyl-CoA and the highly bioactive intermediate crotonyl-CoA. Crotonyl-CoA serves as a direct substrate for histone crotonylation (Kcr)—a key epigenetic driver in cancers such as glioblastoma[1][3].

  • The Pipecolate Pathway (PipPath): Primarily active in the brain and peroxisomes, this pathway involves the α-deamination of lysine to pipecolic acid before converging with the SacPath at α-aminoadipate[2][3].

To accurately map these metabolic fluxes and identify novel pathway dependencies, stable isotope tracing using 13C-labeled lysine coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled analytical resolution[4].

Mechanistic Pathway of 13C-Lysine

When cells are cultured with uniformly labeled [U-13C6] L-Lysine, the heavy carbon skeleton can be tracked through successive enzymatic cleavages. Because the saccharopine pathway involves the condensation of lysine with α-ketoglutarate followed by the loss of carbon dioxide molecules, the mass shift (M+X) of downstream metabolites acts as a direct, quantifiable readout of pathway activity[5].

LysinePathway Lys [U-13C6] L-Lysine (M+6) Sac Saccharopine (M+6) Lys->Sac AASS (LKR) Pip Pipecolate (M+6) Lys->Pip Pipecolate Pathway AAS α-Aminoadipate (M+6) Sac->AAS AASS (SDH) Glut Glutaryl-CoA (M+5) AAS->Glut AASADH & DHTKD1 Crot Crotonyl-CoA (M+4) Glut->Crot GCDH (-CO2) AcCoA Acetyl-CoA (M+2) Crot->AcCoA ECHS1 & others Pip->AAS PIPOX

Mechanistic flow of 13C-labeled lysine through the Saccharopine and Pipecolate degradation pathways.

Experimental Design & Causality

A successful isotope tracing experiment requires rigorous control over the metabolic environment to ensure that the resulting data is a self-validating system.

  • Tracer Selection: [U-13C6] L-Lysine is preferred over position-specific labels because it allows simultaneous tracking of the entire carbon skeleton into α-aminoadipate (M+6), glutaryl-CoA (M+5), crotonyl-CoA (M+4), and acetyl-CoA (M+2)[1].

  • Media Formulation: Standard Fetal Bovine Serum (FBS) contains high levels of unlabeled amino acids. Using dialyzed FBS (dFBS) is non-negotiable; failing to do so will dilute the 13C pool with 12C lysine, severely suppressing the Mass Isotopomer Distribution (MID) signal and leading to inaccurate flux calculations[4].

  • Metabolic Quenching: Intracellular metabolite turnover occurs on the scale of seconds. Rapid quenching using pre-chilled (-80°C) 80% methanol instantly denatures metabolic enzymes, preserving the exact isotopic snapshot of the cell at the moment of harvest.

  • Chromatography Selection: Because saccharopine, α-aminoadipate, and glutarate are highly polar, standard reversed-phase (C18) chromatography yields poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is strictly required to adequately resolve these intermediates before MS detection[4][6].

Step-by-Step Protocol: 13C-Lysine Tracing in Cell Culture

Workflow Prep Media Prep Lys-free DMEM +[U-13C6] Lysine Culture Cell Culture Dialyzed FBS 24-48h Incubation Prep->Culture Quench Quench & Extract -80°C 80% MeOH Arrest Metabolism Culture->Quench LCMS LC-MS/MS HILIC Separation Negative/Positive Mode Quench->LCMS Analysis Data Processing Natural Abundance Correction (MID) LCMS->Analysis

Step-by-step experimental workflow for 13C-lysine isotope tracing and LC-MS/MS analysis.

Phase 1: Media Preparation
  • Prepare a custom basal medium (e.g., DMEM or RPMI) completely lacking L-Lysine.

  • Supplement the medium with 10% Dialyzed FBS (dFBS) to eliminate exogenous unlabeled lysine.

  • Add[U-13C6] L-Lysine (≥99% isotopic purity) to match the physiological concentration of the standard medium (e.g., 0.8 mM for standard DMEM).

  • Filter-sterilize the complete tracing medium through a 0.22 µm membrane.

Phase 2: Cell Culture and Isotope Labeling
  • Seed cells in standard 6-well plates and allow them to adhere overnight in standard (unlabeled) media.

  • Wash the cells twice with warm PBS to remove residual 12C-lysine from the extracellular space.

  • Add 2 mL of the prepared 13C-Lysine tracing medium per well.

  • Incubate cells under standard conditions (37°C, 5% CO2) for 24 to 48 hours to achieve isotopic steady state across the lysine degradation pathways.

Phase 3: Metabolite Quenching and Extraction
  • Aspirate the tracing medium and quickly wash the cells once with ice-cold PBS.

  • Immediately add 1 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade water to each well to arrest metabolism.

  • Incubate the plates at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 16,000 × g for 10 minutes at 4°C.

  • Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum concentrator (SpeedVac).

Phase 4: LC-MS/MS Analysis
  • Reconstitute the dried metabolite pellet in 50 µL of 50% Acetonitrile / 50% Water.

  • Inject 5 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC) coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).

  • Operate the MS in polarity-switching mode. Metabolites like α-aminoadipate and saccharopine ionize well in positive mode, while glutarate ionizes optimally in negative mode[6].

Data Presentation: Expected Mass Shifts

To perform accurate metabolic flux analysis, the raw MS data must be corrected for natural isotopic abundance. The table below summarizes the expected mass shifts for key intermediates when using[U-13C6] L-Lysine as the sole tracer.

MetaboliteChemical Formula (Unlabeled)Expected 13C Mass ShiftBiological Significance
L-Lysine C6H14N2O2M+6Primary stable isotope tracer
Saccharopine C11H20N2O6M+6Direct product of AASS (LKR domain)
α-Aminoadipate C6H11NO4M+6Convergence point of SacPath and PipPath
Glutarate C5H8O4M+5Downstream intermediate (loss of 1 CO2)
Crotonyl-CoA C25H40N7O17P3SM+4 (on crotonyl moiety)Bioactive precursor for histone crotonylation
Acetyl-CoA C23H38N7O17P3SM+2 (on acetyl moiety)Terminal product entering the TCA cycle

References

  • The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens Source: PLOS One / PMC 5

  • Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation Source: Nature / PMC 1

  • The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies Source: Familias GA / Mutation Research 2

  • Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases Source: Frontiers / PMC 3

  • Anaerobic Degradation of N-ε-Carboxymethyllysine, a Major Glycation End-Product, by Human Intestinal Bacteria Source: ACS Publications 6

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: AMBIC4

Sources

Method

Application Note: High-Precision Quantification of Lysine in Biological Matrices Using DL-Lysine-6-13C Dihydrochloride as an Internal Standard via LC-MS/MS

Introduction and Analytical Rationale Lysine is an essential amino acid critical for protein biosynthesis, epigenetic regulation, and the formation of advanced glycation end-products (AGEs)[1]. Accurate quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Lysine is an essential amino acid critical for protein biosynthesis, epigenetic regulation, and the formation of advanced glycation end-products (AGEs)[1]. Accurate quantification of free lysine and its metabolites in complex biological matrices (e.g., plasma, serum, dried blood spots) requires high sensitivity and specificity[2]. While traditional methods rely on pre-column derivatization and fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard, allowing for the direct, rapid, and highly selective quantification of underivatized amino acids[3].

To achieve absolute quantification and mitigate the inherent variability of ESI-MS/MS, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. This application note details the mechanistic rationale and step-by-step protocol for utilizing DL-Lysine-6-13C dihydrochloride as the ultimate internal standard for lysine quantification.

Mechanistic Insights: The Superiority of DL-Lysine-6-13C (E-E-A-T)

Overcoming the Chromatographic Isotope Effect

When selecting an internal standard, researchers often default to deuterated compounds (e.g., Lysine-d4). However, deuterium atoms alter the molecule's lipophilicity slightly, leading to the "chromatographic isotope effect"—a phenomenon where the deuterated IS elutes seconds before or after the endogenous analyte. In complex matrices, even a 2-second retention time shift can expose the analyte and the IS to different co-eluting matrix interferents, defeating the purpose of the standard.

Causality of Choice: DL-Lysine-6-13C dihydrochloride utilizes a single Carbon-13 substitution. Because the physical volume and polarity of 13C are virtually identical to 12C, the 13C-labeled IS guarantees perfect co-elution with endogenous lysine. This ensures both molecules are subjected to the exact same matrix environment and ion suppression/enhancement effects at the precise moment of ionization, establishing a self-validating quantification system.

Fragmentation Causality and the C6 Position

During Collision-Induced Dissociation (CID) in the mass spectrometer, protonated Lysine ([M+H]+ m/z 147.1) undergoes specific fragmentation pathways to yield a primary quantifier ion at m/z 84.1 and a qualifier ion at m/z 130.1[4].

  • The m/z 130.1 fragment results from the neutral loss of ammonia (-17 Da).

  • The m/z 84.1 fragment is formed via the combined loss of ammonia, water, and carbon monoxide (-63 Da), leaving a stable piperidine-like ring structure[1].

Because the 13C isotope in DL-Lysine-6-13C is specifically positioned at the epsilon carbon (C6), the heavy isotope is physically retained within the m/z 84 fragment ring. Consequently, the mass-to-charge ratio of both the precursor and the product ions shifts exactly by +1 Da, yielding highly specific MRM transitions of 148.1 → 85.1 and 148.1 → 131.1 without risking isotopic scrambling.

Fragmentation cluster_0 Endogenous Lysine cluster_1 Internal Standard (DL-Lysine-6-13C) Lys Lysine [M+H]+ m/z 147.1 Lys130 Qualifier Ion m/z 130.1 Lys->Lys130 - NH3 (-17 Da) Lys84 Quantifier Ion m/z 84.1 Lys->Lys84 - NH3, -H2O, -CO (-63 Da) IS Lysine-6-13C[M+H]+ m/z 148.1 IS131 Qualifier Ion m/z 131.1 IS->IS131 - NH3 (-17 Da) IS85 Quantifier Ion m/z 85.1 IS->IS85 - NH3, -H2O, -CO (-63 Da)

Fig 1: CID fragmentation pathways comparing endogenous Lysine and the 13C-labeled internal standard.

Experimental Protocol

Reagents and Materials
  • Endogenous Standard: L-Lysine (LC-MS grade, ≥99% purity).

  • Internal Standard: DL-Lysine-6-13C dihydrochloride.

  • Solvents: Acetonitrile (ACN), Water (Milli-Q), Formic Acid (FA), and Ammonium Formate (all LC-MS grade).

Self-Validating Sample Preparation (Plasma/Serum)

This solvent-based protein precipitation (PPT) protocol is designed to maximize recovery while immediately arresting enzymatic degradation. By spiking the SIL-IS at the very first step, any subsequent volumetric losses or incomplete precipitations are mathematically nullified, as the Analyte/IS ratio remains locked[2],[5].

  • IS Spiking: Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Immediately add 10 µL of the DL-Lysine-6-13C working solution (e.g., 50 µM in water) and vortex for 10 seconds.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% FA. The high organic content rapidly denatures macromolecular proteins and disrupts protein-ligand binding[2].

  • Incubation: Vortex vigorously for 2 minutes, then incubate at 4°C for 10 minutes to ensure complete precipitation of the protein pellet.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C[2].

  • Dilution for HILIC: Transfer 100 µL of the supernatant to an LC autosampler vial. Add 100 µL of the initial mobile phase (85% ACN) to prevent solvent-mismatch peak distortion during injection.

Workflow Sample Biological Sample (50 µL Plasma) Spike Spike IS (DL-Lysine-6-13C) Sample->Spike PPT Protein Precipitation (200 µL Ice-Cold ACN) Spike->PPT Centrifuge Centrifugation (15,000 x g, 10 min) PPT->Centrifuge LC HILIC Separation (BEH Amide Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Fig 2: Step-by-step sample preparation and LC-MS/MS workflow for lysine quantification.

Chromatographic Conditions

Underivatized lysine is highly polar and exhibits poor retention on standard reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to achieve robust retention and symmetrical peak shapes[3],[5].

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% FA.

  • Mobile Phase B: Acetonitrile with 0.1% FA.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: HILIC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.41585
1.00.41585
4.00.44060
4.10.41585
6.00.41585
Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. By setting the collision energy to 10 eV, the precursor ion undergoes optimal cleavage to yield the stable m/z 84.1 fragment[4].

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Parameters for Lysine and DL-Lysine-6-13C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)Purpose
L-Lysine147.184.11025Quantifier
L-Lysine147.1130.1725Qualifier
DL-Lysine-6-13C148.185.11025IS Quantifier
DL-Lysine-6-13C148.1131.1725IS Qualifier

Quality Control and Troubleshooting

To ensure the trustworthiness of the assay, the Matrix Factor (MF) must be evaluated during method validation. Calculate the MF by comparing the peak area of DL-Lysine-6-13C spiked into a post-extraction blank matrix against the peak area of the IS spiked into neat solvent.

  • An MF between 0.85 and 1.15 indicates mild matrix effects.

  • Even if the MF drops to 0.50 (indicating 50% ion suppression), the absolute quantification remains accurate because the 13C-labeled IS perfectly tracks and corrects the suppression of the endogenous lysine. If the Analyte/IS peak area ratio remains linear ( R2>0.99 ), the system is successfully self-validating.

Sources

Application

In vivo isotopic tracing protocols using DL-Lysine-6-13C

An In-Depth Guide to In Vivo Isotopic Tracing with DL-Lysine-6-¹³C Application Note & Protocol Abstract Stable isotope tracing is a powerful methodology for quantitatively assessing the dynamic nature of metabolism in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vivo Isotopic Tracing with DL-Lysine-6-¹³C

Application Note & Protocol

Abstract

Stable isotope tracing is a powerful methodology for quantitatively assessing the dynamic nature of metabolism in vivo.[1] L-lysine, an essential amino acid, is not only a fundamental building block for protein synthesis but also a key substrate for various metabolic pathways, including carnitine synthesis and the production of ketone bodies.[2] This guide provides a comprehensive overview and detailed protocols for utilizing DL-Lysine-6-¹³C as a tracer to investigate lysine metabolism in preclinical research models. By introducing a heavy carbon isotope at a specific position, researchers can track the fate of lysine's carbon backbone through protein incorporation and catabolic pathways. We will explore the scientific rationale, experimental design considerations, step-by-step protocols for tracer administration and sample processing, and the analytical techniques required to measure isotopic enrichment. This document is intended for researchers, scientists, and drug development professionals seeking to apply this robust technique to their studies in oncology, metabolic disorders, and neurology.

Scientific Principles and Rationale

The core principle of stable isotope tracing is the introduction of a non-radioactive, "heavy" isotope-labeled molecule into a biological system. This tracer behaves identically to its unlabeled counterpart (the "tracee") but can be distinguished by its higher mass using mass spectrometry (MS).[1][3] This allows for the precise measurement of metabolic flux—the rate at which molecules move through a metabolic pathway.

The Metabolic Journey of Lysine

Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[2] Once in the body, it serves two primary fates:

  • Anabolism (Protein Synthesis): L-lysine is incorporated into new proteins, a process central to growth, tissue repair, and cellular function. Measuring the rate of ¹³C-lysine incorporation into protein is a direct measure of protein synthesis rate.[4]

  • Catabolism (Breakdown): Lysine is broken down primarily in the liver through two main pathways that converge, ultimately yielding Acetyl-CoA, which can enter the TCA cycle for energy production.[2][5]

    • Saccharopine Pathway: This is the predominant pathway in most mammalian tissues.[2][6]

    • Pipecolate Pathway: This pathway is particularly active in the brain.[6]

Understanding these distinct pathways is critical, as their relative activity can vary significantly between different tissues and disease states.

Caption: Metabolic fate of DL-Lysine-6-¹³C.

Why Choose DL-Lysine-6-¹³C?
  • Stable Isotope (¹³C): Carbon-13 is a naturally occurring, non-radioactive isotope of carbon. Its use eliminates the safety and disposal concerns associated with radioactive tracers like ¹⁴C or ³H, making it ideal for in vivo studies in animals and humans.[][8]

  • Label at Carbon 6 (C6): Placing the label on the 6th carbon of the lysine backbone ensures that the isotope is retained through the initial enzymatic steps of both major catabolic pathways. This makes it a reliable tracer for the entire lysine molecule's journey until it is eventually converted to smaller molecules like acetyl-CoA.

  • Racemic Mixture (DL-Lysine): The use of a DL-racemic mixture allows for the simultaneous investigation of different metabolic routes. The L-isomer is the exclusive substrate for protein synthesis. The D-isomer, however, is metabolized by D-amino acid oxidase (DAAO), initiating its catabolism via the pipecolate pathway.[6] Therefore, tracing DL-lysine can provide insights into both anabolic and specific catabolic fluxes, depending on the research question. For studies focused purely on protein synthesis, L-Lysine-6-¹³C is the preferred tracer.

Experimental Design and Key Considerations

A successful tracing experiment depends on careful planning. The choice of tracer delivery method, dosage, and labeling duration must align with the biological question.[9]

Tracer Administration Methods

The method of delivering DL-Lysine-6-¹³C to the animal model is a critical decision that influences the type of metabolic state being studied.

Administration MethodPrimary Use CaseAdvantagesDisadvantages
Intravenous (IV) Infusion Acute, dynamic studies (e.g., measuring synthesis rates over minutes to hours).[10]Rapid delivery; precise control over plasma enrichment; allows for kinetic modeling.Technically challenging; requires animal restraint or catheterization; may induce stress.
Oral Gavage Acute bolus dose studies without surgery.Less invasive than IV; mimics a meal.Variable absorption rates; subject to first-pass metabolism in the liver.
Dietary Incorporation Long-term, steady-state labeling (days to weeks).[11]Mimics natural nutrient uptake; achieves high and stable tissue enrichment.Expensive for long studies; difficult to measure short-term dynamic changes.
Intraperitoneal (IP) Injection Bolus dose delivery when IV access is difficult.Simpler than IV infusion.Slower and more variable absorption into circulation compared to IV.
The "Flooding Dose" Technique

For accurately measuring protein synthesis rates, the "flooding dose" technique is often employed.[4][12] This involves injecting a large amount of unlabeled lysine along with the ¹³C-labeled tracer.

  • Causality: The goal is to rapidly expand the body's free lysine pools (in blood and tissues) to such a high concentration that the isotopic enrichment of the precursor pool for protein synthesis (aminoacyl-tRNA) becomes nearly identical to the enrichment measured in the plasma.[12] This simplifies calculations by removing the need to measure the technically challenging intracellular enrichment, making plasma enrichment a valid surrogate for the true precursor pool.

Dosage, Duration, and Controls
  • Dosage: The amount of tracer depends on the administration method and the analytical sensitivity of the mass spectrometer. For flooding dose studies, a common starting point is a bolus of 1.5 mmol/kg body weight. For dietary studies, the labeled lysine typically replaces the unlabeled lysine in a custom-formulated chow.

  • Duration: Labeling can range from 30 minutes for acute synthesis measurements to several weeks for achieving near-complete labeling of the proteome for steady-state analysis.[11]

  • Essential Controls: Always include a control group of animals that receives no tracer. These animals are crucial for determining the natural isotopic abundance of the metabolites of interest and for validating the analytical methods.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications. All animal procedures must be performed in accordance with institutional and national guidelines for animal care.

Protocol 1: Acute Protein Synthesis Measurement via IV Flooding Dose

This protocol is designed to measure the fractional synthesis rate (FSR) of proteins in various tissues over a short timeframe (e.g., 30-90 minutes).

Materials and Reagents:

  • DL-Lysine-6-¹³C (or L-Lysine-¹³C₆ for specificity)

  • Unlabeled L-Lysine

  • Sterile 0.9% Saline

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles (e.g., 27-gauge)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Perchloric acid (PCA), 6M HCl, 4M KOH

Procedure:

  • Animal Preparation: Acclimatize animals to handling. Fast animals overnight (e.g., 12-16 hours) to achieve a postabsorptive state, but allow free access to water.

  • Tracer Preparation: Prepare a sterile-filtered injection solution in 0.9% saline containing a high concentration of L-lysine with the desired enrichment of DL-Lysine-6-¹³C (e.g., a 150 mM lysine solution with 50% molar enrichment).

  • Baseline Sample: Anesthetize the animal. Collect a small baseline blood sample (~50 µL) from the tail vein.

  • Tracer Administration: Administer the flooding dose solution via tail vein injection as a single bolus over <30 seconds.[4] A typical dose is 10 µL/g body weight. Record the exact time of injection.

  • Timed Blood Sampling: Collect small blood samples at timed intervals (e.g., 5, 15, 30 minutes) post-injection to monitor plasma tracer enrichment over time.

  • Tissue Harvest: At the designated endpoint (e.g., 30 minutes), euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia).

  • Rapid Tissue Collection: Quickly dissect the tissues of interest (e.g., liver, muscle, tumor). Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.[5][10] Store samples at -80°C.

Protocol 2: Steady-State Labeling via Dietary Administration

This protocol is for achieving high isotopic enrichment in tissues to study protein turnover or trace lysine's fate in downstream metabolic networks over days or weeks.

Materials and Reagents:

  • Custom-formulated animal diet where standard lysine is replaced with DL-Lysine-6-¹³C.

  • Standard animal housing.

  • Sample collection materials as described in Protocol 1.

Procedure:

  • Diet Formulation: Work with a reputable vendor to create a nutritionally complete diet containing DL-Lysine-6-¹³C.

  • Animal Acclimatization: House animals individually to monitor food intake. After a standard acclimatization period, provide the labeled diet and water ad libitum.

  • Labeling Period: Continue the labeled diet for the desired duration. A period of 3-4 weeks is often sufficient to achieve a high degree of labeling in many tissues.[5]

  • Sample Collection: At the study endpoint, collect blood and tissues as described in Protocol 1 (steps 6-7). The fasting state prior to collection may be adjusted based on the specific research question.

Sample Processing and Analysis Workflow

Accurate analysis requires meticulous separation of protein-bound lysine from the free intracellular lysine pool.

Caption: General workflow for sample processing and analysis.

Tissue Homogenization and Fractionation
  • Weigh: Weigh the frozen tissue sample.

  • Homogenize: Homogenize the tissue in ice-cold 1.2M perchloric acid (PCA) to precipitate proteins.[4]

  • Centrifuge: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 min at 4°C).

  • Separate:

    • Supernatant (Free Pool): The supernatant contains free amino acids and other acid-soluble metabolites. Neutralize it with 4M KOH. The resulting potassium perchlorate precipitate can be removed by centrifugation. This fraction is used to determine the precursor enrichment.

    • Pellet (Protein Pool): The pellet contains the precipitated proteins. Wash it multiple times with PCA and ethanol to remove any contaminating free amino acids.

Protein Hydrolysis
  • Dry the washed protein pellet.

  • Add 6M HCl and heat at 110°C for 18-24 hours in a sealed tube to hydrolyze the protein into its constituent amino acids.[4]

  • Dry the hydrolysate under vacuum to remove the acid. Reconstitute in a suitable buffer for analysis.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are the instruments of choice for measuring isotopic enrichment.[11][13]

  • LC-MS/MS: Offers high sensitivity and specificity and generally requires minimal sample derivatization. It is the modern standard for this type of analysis.

  • GC-MS: A robust technique that often requires chemical derivatization of the amino acids to make them volatile before injection.

The output data will be a mass spectrum showing the distribution of mass isotopomers—the unlabeled (M+0) lysine and the ¹³C-labeled (M+1, M+2...M+6) lysine. From this, the isotopic enrichment, often expressed as a Tracer-to-Tracee Ratio (TTR), can be precisely calculated.[3] This data is then used in metabolic models to calculate rates of synthesis and other flux parameters.

References

  • Gopher, A., Vaisman, N., & Lapidot, A. (1987). ¹³C-NMR, ¹H-NMR and Gas-Chromatography Mass-Spectrometry Studies of the Biosynthesis of ¹³C-enriched L-lysine by Brevibacterium Flavum. PubMed, 241(1), 224-30. Retrieved from [Link]

  • ResearchGate. (n.d.). Incorporation of ¹³C₆ L-lysine into proteins at various time points. ResearchGate. Retrieved from [Link]

  • Hui, S., et al. (2020). Isotope tracing-based metabolite identification for mass spectrometry metabolomics. Nature Methods, 17(5), 501-504. Retrieved from [Link]

  • ClinicalTrials.gov. (2022). Protocol Version #1.1. NIH. Retrieved from [Link]

  • Waterlow, J. C. (n.d.). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. SpringerLink. Retrieved from [Link]

  • Jung, S. M., et al. (2021). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 2(4), 100918. Retrieved from [Link]

  • Millis, K., et al. (n.d.). Incorporation Rate of Lysine-¹³C₆ in Non-Generational Metabolic Labeling in Mice. MS Bioworks. Retrieved from [Link]

  • Kim, D. H., & Kim, J. Y. (2016). Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. Experimental & Molecular Medicine, 48(1), e203. Retrieved from [Link]

  • Smith, K., et al. (1989). Measurement of the rate of protein synthesis in muscle of postabsorptive young men by injection of a 'flooding dose' of [1-¹³C]leucine. Clinical Science, 77(3), 329-336. Retrieved from [Link]

  • Cooper, A. J. L. (2012). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. Amino Acids, 43(5), 1849-1869. Retrieved from [Link]

  • Wang, Z., et al. (2023). Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation. Nature Cell Biology, 25(6), 849-861. Retrieved from [Link]

  • Ebikeme, C., et al. (2017). The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens. PLoS ONE, 12(10), e0186393. Retrieved from [Link]

  • D'Auria, L., & De Vlaminck, K. (2018). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Biotechnology, 36(10), 1052-1064. Retrieved from [Link]

  • Jung, S. M., et al. (2020). Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes. eScholarship. Retrieved from [Link]

  • Kim, D. H., & Kim, J. Y. (2016). Applications of Stable, Nonradioactive Isotope Tracers in In vivo Human Metabolic Research. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low incorporation rates of DL-Lysine-6-13C in cell cultures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete metabolic labeling in SILAC (Stable Isotope Labeling by Amino acids in Cell cultur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete metabolic labeling in SILAC (Stable Isotope Labeling by Amino acids in Cell culture) workflows. One of the most insidious—and surprisingly common—pitfalls is the inadvertent use of DL-Lysine-6-13C instead of enantiomerically pure L-Lysine-6-13C .

Below is a comprehensive, self-validating guide to diagnosing and resolving low lysine incorporation rates, grounded in mechanistic causality and field-proven protocols.

Executive Summary: The DL-Lysine Stereochemical Trap

If your heavy lysine incorporation rate is inexplicably plateauing at ~50%, the first parameter to check is your isotope source. Mammalian cells strictly utilize L-amino acids for protein synthesis.

When researchers purchase DL-Lysine-6-13C (a racemic mixture of D- and L-enantiomers) to cut costs, they introduce a severe stereospecific bottleneck. The D-Lysine enantiomer is rejected by endogenous lysyl-tRNA synthetases and cannot be incorporated into the proteome[1]. Worse, D-Lysine acts as a dead-end metabolite that can competitively inhibit L-Lysine uptake at the amino acid transporter level, or be oxidized by D-amino acid oxidase (DAO) to produce cytotoxic hydrogen peroxide (H₂O₂)[1][2].

Mechanism cluster_media Culture Media cluster_cell Mammalian Cell DL DL-Lysine-6-13C (Racemic Mixture) Transporter Amino Acid Transporter (e.g., SLC7A1) DL->Transporter LLys L-Lysine-6-13C Transporter->LLys DLys D-Lysine-6-13C Transporter->DLys tRNA Lysyl-tRNA Synthetase (Stereospecific) LLys->tRNA DLys->tRNA Rejected DAO D-Amino Acid Oxidase (DAO) DLys->DAO Protein Incorporated into Proteome tRNA->Protein Toxicity Oxidative Stress (H2O2) / Toxicity DAO->Toxicity

Fig 1: Stereospecific bottleneck and cytotoxicity of D-Lysine in mammalian cell cultures.

Diagnostic Workflow for Low Incorporation

If you have confirmed that you are using the correct L-enantiomer but are still experiencing incomplete incorporation (<95%), follow this logical troubleshooting tree. Incomplete incorporation is a major source of quantification error in SILAC and must be corrected prior to large-scale experiments[3].

Workflow Start Low Lysine Incorporation Detected (<95%) CheckIsomer Are you using DL-Lysine instead of L-Lysine? Start->CheckIsomer IsomerYes Switch to L-Lysine-6-13C (Mammalian cells reject D-isomers) CheckIsomer->IsomerYes Yes IsomerNo Check Serum Source CheckIsomer->IsomerNo No CheckSerum Is FBS Dialyzed? IsomerNo->CheckSerum SerumNo Use 10% Dialyzed FBS (MWCO 10 kDa) CheckSerum->SerumNo No SerumYes Check Cell Doublings CheckSerum->SerumYes Yes CheckDoubling Have cells undergone >5-6 doublings? SerumYes->CheckDoubling DoublingNo Extend culture time (Calculate doubling rate) CheckDoubling->DoublingNo No DoublingYes Perform LC-MS/MS Media QC CheckDoubling->DoublingYes Yes

Fig 2: Diagnostic workflow for troubleshooting low heavy lysine incorporation in SILAC.

Quantitative Reference Data

Use the following tables to benchmark your experimental design. SILAC relies entirely on metabolic turnover; thus, matching your labeling duration to your specific cell line's growth rate is non-negotiable[4][5].

Table 1: Target Mass Shifts for SILAC Amino Acids[5]
Amino AcidIsotope CompositionMass Shift (Da)Application
L-Lysine (Light)¹²C₆, ¹⁴N₂0.0000Control / Baseline
L-Lysine (Heavy)¹³C₆+6.0201Duplex SILAC
L-Lysine (Heavy)¹³C₆, ¹⁵N₂+8.0142Triplex SILAC
Table 2: Recommended Cell Doublings for Complete Labeling (>95%)[4][5]
Cell Growth RateExample Cell LinesRecommended DoublingsEstimated Time
FastHEK293, HeLa5 – 65 – 7 days
ModerateA549, MCF76 – 87 – 14 days
SlowPrimary Cells>8>14 days

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your media or cells are performing as expected. Implement these self-validating protocols to empirically prove your system's readiness.

Protocol 1: Media QC via LC-MS/MS (Pre-Culture Validation)

Purpose: To verify that your formulated SILAC media lacks contaminating "light" Lysine before committing to weeks of cell culture.

  • Formulate Media: Combine Lysine/Arginine-deficient DMEM, 10% dialyzed FBS, and heavy L-Lysine-6-13C (e.g., 146 mg/L).

  • Protein Precipitation: Take a 1 mL aliquot of the complete media. Add 3 volumes of ice-cold acetone to precipitate serum proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Desalting: Collect the supernatant and desalt using a C18 StageTip to isolate free amino acids.

  • LC-MS/MS Analysis: Inject the flow-through into a high-resolution mass spectrometer. Extract the ion chromatograms for Light Lysine and Heavy Lysine (+6.02 Da).

  • Validation Threshold: The Heavy-to-Light ratio must be >99:1 . If significant light lysine is detected, your dialyzed FBS is likely compromised.

Protocol 2: Proteome Labeling Efficiency Validation[3][5]

Purpose: To confirm >95% incorporation of heavy Lysine into the cellular proteome prior to biological perturbation.

  • Cell Culture: Grow cells in the validated SILAC media for a minimum of 5-6 population doublings.

  • Harvest & Lysis: Harvest 1x10⁶ cells. Lyse in RIPA buffer supplemented with protease inhibitors.

  • Protein Digestion: Reduce 20 µg of protein with 10 mM DTT (56°C, 30 min) and alkylate with 55 mM iodoacetamide (RT, 30 min, in the dark). Digest overnight with MS-grade Trypsin at a 1:50 enzyme-to-protein ratio.

  • Sample Cleanup: Desalt the resulting peptides using C18 StageTips.

  • LC-MS/MS Analysis: Acquire data in Data-Dependent Acquisition (DDA) mode.

  • Data Processing: Use quantitative software (e.g., MaxQuant) to calculate the Heavy/Light (H/L) ratio for all identified lysine-containing tryptic peptides.

  • Validation Threshold: Median incorporation must exceed 95%. If <95%, continue passaging cells for 2 additional doublings and re-test.

Frequently Asked Questions (FAQs)

Q: Why is my incorporation rate plateauing at 50% even after 10 doublings? A: You likely purchased DL-Lysine-6-13C instead of L-Lysine-6-13C. Because mammalian cells only incorporate the L-enantiomer, the D-enantiomer remains unused, effectively halving your active amino acid concentration and capping incorporation. Switch immediately to enantiomerically pure L-Lysine[1][2].

Q: Can I just use standard FBS and increase the concentration of heavy Lysine to outcompete the light Lysine? A: No. Standard FBS contains unpredictable, high levels of endogenous light amino acids. Even with excess heavy Lysine, competitive incorporation at the ribosome will prevent you from reaching the >95% threshold required for accurate quantitative proteomics. You must use dialyzed FBS (MWCO 10 kDa) to remove free amino acids[4][5].

Q: I am seeing a mass shift of +6 Da on Proline residues. What is happening? A: This is Arginine-to-Proline conversion, a well-documented artifact in SILAC. Cells with high arginase activity can metabolically convert heavy Arginine into heavy Proline, creating satellite peaks that severely skew quantification[3]. To troubleshoot, supplement your media with 200 mg/L of unlabeled L-Proline to enzymatically suppress this conversion pathway[5].

Q: My cells are dying after 3 days in SILAC media. Could the heavy isotopes be toxic? A: Stable isotopes (¹³C, ¹⁵N) are not toxic. However, if you used DL-Lysine, the D-enantiomer is oxidized by D-amino acid oxidase (DAO), generating intracellular H₂O₂ which induces oxidative stress and apoptosis[1][2]. Alternatively, your cells may be sensitive to the lack of specific growth factors lost during the FBS dialysis process.

References

  • Park SS, et al. "Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC)." Journal of Proteomics (2012).

  • Bardaweel SK, et al. "An in vitro based investigation into the cytotoxic effects of D-amino acids." Acta Pharmaceutica (2013).

  • Liffers ST, et al. "Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer." Sigma-Aldrich.

  • BenchChem Technical Support. "SILAC Protein Labeling: Technical Support & Troubleshooting Guide." BenchChem.

Sources

Optimization

Optimizing LC-MS parameters for DL-Lysine-6-13C detection and quantification

Welcome to the Technical Support Center for the detection and quantification of DL-Lysine-6-13C. As an isotope-labeled, highly polar, zwitterionic amino acid lacking a chromophore, DL-Lysine-6-13C presents unique analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the detection and quantification of DL-Lysine-6-13C. As an isotope-labeled, highly polar, zwitterionic amino acid lacking a chromophore, DL-Lysine-6-13C presents unique analytical challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust LC-MS/MS performance.

Section 1: Chromatography & Retention Troubleshooting

Q1: Why does DL-Lysine-6-13C elute in the void volume on my standard C18 column, and how can I achieve retention without derivatization? The Causality: Lysine is a highly polar, basic amino acid (pKa ~2.18 for the α -carboxyl, ~8.95 for the α -amino, and ~10.53 for the ϵ -amino group). Under typical acidic reversed-phase (RP) conditions, it is fully protonated and highly hydrophilic, resulting in zero retention on hydrophobic C18 stationary phases without the use of ion-pairing reagents (which suppress MS signal) or pre-column derivatization. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., BEH Amide or zwitterionic phases) and a highly organic mobile phase. In HILIC, water acts as the strong eluting solvent. The retention mechanism relies on hydrophilic partitioning into a water-enriched layer on the stationary phase, combined with electrostatic interactions. Validation: Studies have demonstrated that HILIC coupled with ESI-MS is the optimal method for direct, underivatized analysis of highly polar amino acids like lysine, successfully separating them based on polarity and electrostatic interactions[1].

Q2: I am experiencing severe carryover (~30%) of DL-Lysine-6-13C between HILIC runs. Blank injections still show a peak. How do I eliminate this? The Causality: Basic amino acids are notorious for interacting strongly with active silanol groups on the column frit or metal surfaces in the autosampler flow path. In HILIC, the starting mobile phase is highly organic (e.g., 90% Acetonitrile), which is a weak solvent. If your autosampler needle wash is also highly organic, it lacks the polarity to dissolve and clear the tightly bound lysine residues from the needle and injection valve. The Solution: Invert your needle wash logic. For HILIC, change the needle wash to a highly aqueous solution (e.g., 90% Water / 10% Acetonitrile with 0.1% to 0.5% Formic Acid). The high water content acts as a strong solvent to aggressively wash the basic amino acids from the needle[2].

Section 2: Mass Spectrometry & MRM Parameters

Q3: What are the optimal Multiple Reaction Monitoring (MRM) transitions for DL-Lysine-6-13C, and how do I avoid isobaric interference? The Causality: Unlabeled L-Lysine ( C6​H14​N2​O2​ ) has a monoisotopic mass of 146.1 Da, yielding a precursor [M+H]+ of m/z 147.1. Collision-induced dissociation (CID) typically results in a primary product ion at m/z 84.1 (loss of NH3​ and H2​O/CO ) and m/z 130.1 (loss of NH3​ )[3].

DL-Lysine-6-13C incorporates a single heavy carbon ( 13C ) at the epsilon position (C6). This shifts the precursor [M+H]+ to m/z 148.1. Because the primary fragmentation pathway retains the epsilon carbon in the resulting piperidine-like ring fragment, the quantitative product ion shifts to m/z 85.1, and the qualifier shifts to m/z 131.1. Interference Warning: Always monitor for matrix interferences. For instance, naturally occurring heavy isotopes of glutamine ( [M+H]+ 147.1) or matrix components like N-Acetylglutamine can generate interfering peaks in lysine MRM channels if chromatographic separation is insufficient[4].

Quantitative Data: MRM Optimization Summary

Table 1: Recommended MRM Parameters for DL-Lysine-6-13C (ESI+ Mode)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)Purpose
Unlabeled L-Lysine147.184.15015 - 2040 - 60Endogenous Baseline
Unlabeled L-Lysine147.1130.15010 - 1540 - 60Qualifier
DL-Lysine-6-13C148.185.15015 - 2040 - 60Quantifier
DL-Lysine-6-13C148.1131.15010 - 1540 - 60Qualifier
(Note: CE and DP voltages are platform-dependent and should be fine-tuned via direct infusion).

Section 3: Standardized Experimental Protocol

Protocol: HILIC-MS/MS Workflow for DL-Lysine-6-13C Quantification

This self-validating protocol ensures high retention, sharp peak shapes, and minimal matrix suppression.

Step 1: Sample Preparation (Dilute-and-Shoot / Protein Precipitation)

  • Aliquot 50 µL of biological sample (plasma/cell lysate) into a microcentrifuge tube.

  • Add 150 µL of cold extraction solvent (Acetonitrile containing 0.15 M HCl) to precipitate proteins and ensure lysine remains fully protonated.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial. Critical: Ensure the final sample diluent contains at least 75% organic solvent to match the initial HILIC mobile phase conditions and prevent peak broadening[2].

Step 2: Chromatographic Setup

  • Column: BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm)[5].

  • Mobile Phase A (Weak Solvent): 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B (Strong Solvent): 10% Acetonitrile / 90% Water with 10 mM Ammonium Formate and 0.1% Formic Acid (Adjust to pH 3.0)[5].

  • Gradient:

    • 0.0 - 1.0 min: 0% B (Hold)

    • 1.0 - 5.0 min: Ramp to 50% B

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 0% B

    • 6.1 - 10.0 min: Re-equilibration at 0% B. (Crucial: HILIC requires longer re-equilibration times than RP).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry Configuration

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Set the Capillary Voltage to 3.0 - 3.5 kV.

  • Adjust Desolvation Temperature to 400 - 500°C to handle the high aqueous flow during the gradient elution.

  • Input the MRM transitions from Table 1.

Section 4: Visualizing the Optimization Logic

Decision tree for DL-Lysine-6-13C LC-MS/MS optimization, highlighting HILIC preference.

References

  • Schriewer, A., et al. "Direct Analysis of Amino Acids by HILIC–ESI-MS." LCGC International,[Link]

  • Gomez-Gomez, A., et al. "Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis." Analytical Chemistry, 2023.[Link]

  • Rajgård, J., et al. "Help with HILIC amino acid carryover in LC-MS/MS?" ResearchGate, 2019.[Link]

  • Darbani, B., et al. "A Novel Efficient L-Lysine Exporter Identified by Functional Metagenomics." bioRxiv, 2020.[Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Application Notes, 2023.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving 13C NMR Background Noise for DL-Lysine-6-13C Dihydrochloride

Welcome to the Advanced NMR Troubleshooting Center. DL-Lysine-6-13C dihydrochloride (99 atom % 13C) is a highly specialized isotopic probe utilized extensively in metabolomic profiling, biomolecular NMR, and pathway anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. DL-Lysine-6-13C dihydrochloride (99 atom % 13C) is a highly specialized isotopic probe utilized extensively in metabolomic profiling, biomolecular NMR, and pathway analysis[1]. While the 99% isotopic enrichment at the C6 position provides exceptional sensitivity for that specific locus, researchers frequently encounter complex background noise, baseline distortions, and signal-to-noise (S/N) disparities when acquiring full-spectrum 13C data.

As an application scientist, I have designed this guide to provide an authoritative, self-validating framework to diagnose and resolve these artifacts.

Diagnostic Workflow

G Start 13C NMR Spectrum Exhibits High Noise CheckBaseline Analyze Baseline Characteristics Start->CheckBaseline Rolling Rolling / Distorted Baseline (First points corrupted) CheckBaseline->Rolling Random Flat Baseline with High Random Electronic Noise CheckBaseline->Random Ringing Diagnosis: Acoustic / Probe Ringing Rolling->Ringing SolveRinging Action: Apply Hahn-Echo or Backward Linear Prediction Ringing->SolveRinging CheckConc Evaluate Sample Concentration & T1 Random->CheckConc LowConc Diagnosis: Low Natural Abundance (C1-C5) CheckConc->LowConc Sat Diagnosis: Signal Saturation (Short d1) CheckConc->Sat SolveConc Action: Increase Scans (NS) (S/N scales with √n) LowConc->SolveConc SolveSat Action: Increase d1 > 5x T1 or Add Cr(acac)3 Sat->SolveSat

Diagnostic workflow for identifying and resolving 13C NMR background noise and baseline artifacts.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my 13C spectrum of DL-Lysine-6-13C exhibit a severe baseline roll ("frowns" or "smiles") that obscures the signals? Expert Insight & Causality: This is a classic manifestation of acoustic or probe ringing. When a high-frequency radiofrequency (RF) pulse is applied, the oscillating current induces mechanical vibrations within the metal components of the NMR probe[2]. These mechanical oscillations generate spurious RF signals detected by the receiver coil. Because 13C NMR often requires wide spectral widths to cover the 0-220 ppm range, the dwell time is extremely short. Consequently, the receiver captures this acoustic ringing in the critical first few microseconds of the Free Induction Decay (FID)[2][3]. Self-Validating Solution:

  • Software Intervention: Truncate the corrupted initial data points of the FID and apply a backward linear prediction algorithm to mathematically reconstruct the missing data based on the pristine later portion of the FID[4].

  • Hardware/Sequence Intervention: If the baseline remains distorted, switch from a standard single-pulse excitation (SPE) to a Hahn-echo pulse sequence. The echo delay allows the mechanical ringing to dissipate entirely before signal acquisition begins[5].

Q2: The C6 signal is massive, but the unlabeled carbons (C1-C5) of the DL-Lysine molecule are completely lost in random electronic background noise. How do I resolve this? Expert Insight & Causality: The 13C isotope has a natural abundance of only 1.1% and a low gyromagnetic ratio, meaning its inherent NMR sensitivity is drastically lower than that of 1H[6][7]. While your C6 position is 99% enriched and dominates the spectrum, the C1-C5 positions remain at 1.1% abundance. The background electronic noise from the probe and receiver amplifier easily masks these sparse nuclei[8]. Self-Validating Solution:

  • Signal Averaging: Electronic background noise is random, whereas the NMR signal is coherent. By increasing the number of scans (NS), the coherent signals add up linearly, while the random noise cancels itself out. The S/N ratio increases proportionally to the square root of the number of scans ( n​ )[7].

Q3: My enriched C6 signal appears weaker than expected, and the S/N ratio degrades over time relative to the solvent. What is causing this attenuation? Expert Insight & Causality: This is caused by signal saturation due to inadequate longitudinal relaxation times ( T1​ ). 13C nuclei often exhibit long T1​ relaxation times. If the recycle delay ( d1​ ) between RF pulses is shorter than the time required for the nuclei to realign with the B0​ magnetic field, the spin system becomes saturated, and the macroscopic magnetization vector shrinks with each subsequent scan[9]. Self-Validating Solution:

  • Optimize d1​ : Set the relaxation delay ( d1​ ) to at least 5×T1​ of the slowest relaxing carbon in your molecule for quantitative accuracy[9].

  • Paramagnetic Doping: If long delays make the experiment prohibitively lengthy, dope the sample with a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3), which drastically shortens T1​ times via unpaired electron dipole-dipole interactions[9].

Section 2: Quantitative Data & Optimization Parameters

The following table summarizes the critical quantitative parameters required to suppress background noise and optimize signal fidelity when working with selectively labeled compounds.

ParameterStandard 13C NMR (Unlabeled)99% 13C-Enriched (C6 Focus)Impact on Background Noise & Artifacts
Sample Concentration 50 - 100 mg[10]5 - 25 mgHigher concentrations overcome random electronic noise for C1-C5[10].
Number of Scans (NS) > 1000 scans[6]16 - 64 scansS/N scales with n​ . High NS suppresses random noise[7].
Relaxation Delay ( d1​ ) 1 - 2 seconds[9] ≥5×T1​ [9]Prevents signal saturation, maximizing coherent signal intensity[9].
Line Broadening (lb) 1 Hz[4]1 - 2 HzExponential multiplication suppresses high-frequency noise at the end of the FID[4].
Spectral Width 0 - 220 ppm[9]0 - 220 ppmWide widths cause short dwell times, increasing susceptibility to probe ringing[3].

Section 3: Step-by-Step Methodologies

Protocol 1: Sample Preparation for High-Fidelity 13C NMR

This protocol is designed to eliminate sample-derived noise (e.g., paramagnetic impurities, concentration deficits) before the sample enters the magnet.

  • Gravimetric Optimization: Accurately weigh 50-100 mg of DL-Lysine-6-13C dihydrochloride. Self-Validation: If you only care about the C6 locus, 5-25 mg is sufficient; however, 50-100 mg is strictly required to elevate the non-enriched C1-C5 carbons above the electronic noise floor[10].

  • Solvent Selection: Dissolve the compound in 0.6-0.7 mL of Deuterium Oxide (D2O), as lysine dihydrochloride is highly water-soluble[10][11].

  • Internal Calibration: Add a precise amount of an internal reference standard (e.g., DSS or TSP for aqueous samples) to calibrate the chemical shift exactly at 0 ppm[10].

  • Paramagnetic Doping (Optional): To accelerate acquisition without saturating the signal, add a trace amount of Cr(acac)3 to shorten the T1​ relaxation times[9].

  • Filtration: Filter the solution through a glass wool plug into a clean 5 mm NMR tube. Self-Validation: Inspect the tube against a light source. A perfectly clear solution validates the absence of undissolved particulates, which is critical to prevent inhomogeneously broadened Lorentzian lines ( T2∗​ effects) during shimming[12].

Protocol 2: Acquisition and Baseline Correction Workflow

This protocol systematically eliminates instrumental artifacts like acoustic ringing and baseline roll.

  • Tuning and Shimming: Insert the sample, lock the spectrometer on the D2O deuterium signal, and rigorously shim the magnetic field to achieve high homogeneity[9].

  • Parameter Configuration: Set the spectral width to encompass 0-220 ppm. Configure the relaxation delay ( d1​ ) to ≥5×T1​ [9].

  • Pulse Sequence Selection:

    • Check: If previous runs showed a rolling baseline, the probe is suffering from acoustic ringing[2].

    • Action: Bypass the standard single-pulse sequence (e.g., zgpg30) and execute a Hahn-echo pulse sequence to allow mechanical vibrations to decay prior to acquisition[5].

  • Apodization: Prior to Fourier Transformation (FT), apply an exponential multiplication window function with a line broadening (lb) factor of 1 Hz. This emphasizes the signal-rich beginning of the FID while suppressing the noise-heavy tail[4].

  • Algorithmic Baseline Correction: Perform FT and phase the spectrum. If a residual baseline roll persists, navigate to your processing software's baseline correction module and apply a Whittaker Smoother or execute backward linear prediction[4]. Self-Validation: A perfectly flat baseline between peaks confirms the successful mathematical removal of probe ringing artifacts.

Sources

Optimization

Ideal storage conditions to prevent degradation of DL-Lysine-6-13C dihydrochloride

Technical Support Center: DL-Lysine-6-13C Dihydrochloride Handling & Storage Welcome to the Technical Support Center for stable isotope-labeled amino acids. This guide is specifically engineered for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: DL-Lysine-6-13C Dihydrochloride Handling & Storage

Welcome to the Technical Support Center for stable isotope-labeled amino acids. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing DL-Lysine-6-13C dihydrochloride in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), high-throughput metabolomics, and NMR structural studies.

Section 1: Storage & Handling Fundamentals (FAQs)

Q: Why is DL-Lysine-6-13C supplied as a dihydrochloride salt, and how does this dictate storage? A: The dihydrochloride (2HCl) form is utilized to drastically enhance aqueous solubility, which is essential for formulating cell culture media in 1[1]. However, this specific salt form is highly 2[2]. When exposed to ambient humidity, the chloride ions readily hydrogen-bond with atmospheric water vapor, creating a micro-aqueous environment around the powder. This localized solvation leads to deliquescence (clumping) and increases the compound's susceptibility to spontaneous hydrolysis and microbial degradation. Therefore, the solid powder must be stored in a tightly closed container at ≤ 5°C (preferably 4°C or -20°C) under an inert gas like argon or nitrogen[3].

Q: How stable are reconstituted solutions of DL-Lysine-6-13C dihydrochloride? A: While heavy-labeled amino acid standards are robust in solid form, their stability in solution is finite. Research on the4 indicates that while they can withstand up to 10 freeze-thaw cycles without acute failure, prolonged storage of aliquots in solution beyond 2 to 3 weeks at -20°C leads to progressive, statistically significant degradation[4]. For optimal integrity, solutions should be flash-frozen and stored at -80°C.

Section 2: Troubleshooting Guide

Issue 1: Powder appears clumpy, sticky, or discolored.

  • Root Cause: Moisture ingress due to improper sealing or lack of inert gas backfilling. The 2 has absorbed atmospheric water[2].

  • Resolution: Discard if severely discolored, as the isotopic enrichment and molecular weight may be compromised. To prevent this, always allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation. Backfill the vial with argon before resealing.

Issue 2: Loss of isotopic signal or unexpected mass shifts in LC-MS/MS.

  • Root Cause: Progressive degradation in solution or incomplete incorporation during cell culture[5]. If the standard was stored in solution at -20°C for >3 weeks, degradation products may interfere with the primary m/z signal[4].

  • Resolution: Prepare fresh standard solutions. Implement the self-validating protocol (Section 4) to run a blank LC-MS/MS injection of the standard prior to spiking biological samples.

Issue 3: High biological background noise or "light" lysine contamination in SILAC.

  • Root Cause: Microbial contamination in the stock solution. Environmental microbes readily consume the 13C-lysine and excrete unlabeled or partially labeled byproducts, ruining the multiplexing quantification.

  • Resolution: Always reconstitute using sterile, LC-MS grade water and pass through a 0.22 µm filter before aliquoting[5].

Section 3: Quantitative Data Summaries

To ensure experimental reproducibility and prevent isotopic signal loss, adhere to the following empirically derived storage shelf-life metrics.

Storage StateTemperatureAtmosphereMax Recommended Shelf LifePrimary Risk Factor
Solid Powder 4°C to -20°CInert Gas (Argon)> 2 YearsMoisture ingress (Hygroscopic)[2]
Reconstituted Solution 4°CAmbient< 1 WeekMicrobial growth, oxidation
Reconstituted Solution -20°CAmbient2 WeeksProgressive degradation[4]
Reconstituted Solution -80°CAmbient6-12 MonthsFreeze-thaw mechanical stress[4]

Section 4: Experimental Protocols (Self-Validating Workflow)

Objective: To reconstitute, aliquot, and validate DL-Lysine-6-13C dihydrochloride for high-throughput metabolomics or 5[5]. Causality Focus: By filter-sterilizing and single-use aliquoting, we eliminate the two primary drivers of degradation: microbial digestion and freeze-thaw mechanical stress.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized DL-Lysine-6-13C dihydrochloride vial from 4°C storage. Critical: Allow it to sit for 30 minutes to reach room temperature before opening. Causality: This prevents atmospheric moisture from condensing on the cold, 3[3].

  • Reconstitution: Dissolve the powder in sterile, LC-MS grade water (or appropriate basal media lacking lysine) to achieve the desired stock concentration (e.g., 100 mM).

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter into a sterile tube. Causality: Eliminates environmental microbes that metabolize free amino acids.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50-100 µL) in low-bind microcentrifuge tubes.

  • Flash-Freezing: Submerge the tubes in liquid nitrogen to rapidly freeze the solution. Causality: Prevents the formation of large ice crystals that cause localized concentration gradients and pH shifts.

  • Validation (Self-Validating Step): Before using the batch for a critical SILAC experiment, thaw one aliquot and dilute it 1:1000 in 0.1% formic acid. Inject into the LC-MS/MS to verify the presence of the expected parent ion (M+6 shift) and the absence of degradation byproducts. Causality: This ensures the entire batch is verified before committing expensive biological samples.

  • Storage: Transfer remaining validated aliquots to -80°C.

Section 5: Visualizations

StorageWorkflow A Receive Solid DL-Lysine-6-13C 2HCl B Store Solid at 4°C Under Inert Gas A->B Unopened C Equilibrate to RT Before Opening B->C Preparation D Reconstitute in Sterile LC-MS H2O C->D E Filter Sterilize (0.22 µm) D->E F Create Single-Use Aliquots E->F G Flash Freeze (Liquid Nitrogen) F->G H Long-Term Storage (-80°C) G->H

Workflow for the reconstitution and storage of DL-Lysine-6-13C dihydrochloride to prevent degradation.

DegradationPathways A Atmospheric Exposure (Improper Sealing) B Moisture Absorption (Hygroscopic 2HCl Salt) A->B C Micro-environment Solvation B->C D Microbial Growth (Non-sterile) C->D E Hydrolysis & Degradation C->E D->E G Isotopic Signal Loss in LC-MS/MS E->G F Prolonged Solution Storage (>3 Weeks) F->E

Logical pathways of DL-Lysine-6-13C dihydrochloride degradation driven by moisture and storage time.

References

  • Title: Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. Source: NIH PMC.
  • Title: MSDS of L-Lysine:2HCl-d8. Source: Capot Chemical.
  • Title: MSDS - Safety Data Sheet: L-Lysine dihydrochloride salt. Source: Peptide.com.
  • Title: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Source: ChemPep.
  • Title: Stable isotope labeling with amino acids in cell culture (SILAC) of human embryonic stem cells under chemically defined culturing conditions. Source: ResearchGate.

Sources

Troubleshooting

Minimizing ion suppression in DL-Lysine-6-13C mass spectrometry

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in metabolic tracing and quantitative ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in metabolic tracing and quantitative mass spectrometry: the ion suppression of stable isotope-labeled amino acids.

DL-Lysine-6-13C is a highly polar, zwitterionic molecule. When extracted from complex biological matrices (like plasma or cell lysates), it is notoriously difficult to retain chromatographically and ionize efficiently. This guide bypasses generic advice, focusing instead on the mechanistic causality of matrix effects, and provides self-validating workflows to ensure absolute scientific integrity in your LC-MS/MS assays.

Core Concept: The Causality of Ion Suppression

ESI_Mechanism A LC Eluent + Matrix B Taylor Cone Formation A->B C Droplet Fission B->C D DL-Lysine-13C Surface Emission C->D E Matrix Interferents (Salts/Lipids) C->E F Competition for Surface Charge D->F E->F G Reduced Ionization (Ion Suppression) F->G

Mechanism of ESI ion suppression via droplet surface charge competition.

Troubleshooting FAQs

Q1: Why is my DL-Lysine-6-13C signal completely suppressed when analyzing biological extracts? Causality: Ion suppression in Electrospray Ionization (ESI) is fundamentally a competition for space and charge at the surface of the evaporating droplet[1]. DL-Lysine is a highly polar diamino acid[2]. In standard reversed-phase chromatography (RP-LC), it fails to interact with the hydrophobic C18 stationary phase and elutes immediately in the void volume[3]. Unfortunately, the void volume is also where non-volatile salts, unprecipitated proteins, and highly polar endogenous metabolites elute. These matrix components are often more surface-active or present in vastly higher concentrations, monopolizing the droplet surface and preventing the DL-Lysine-6-13C ions from transitioning into the gas phase[4][5].

Q2: How can I definitively prove that my low signal is caused by ion suppression and not poor extraction recovery? Causality & Validation: You must decouple the chromatography from the sample extraction. The gold standard, self-validating approach is the Post-Column Infusion (PCI) method[4][5]. By continuously infusing pure DL-Lysine-6-13C into the MS source while injecting a blank matrix extract through the LC, you create a steady-state MS signal. Any dip in this baseline represents a zone of ion suppression caused by eluting matrix components[5]. If your target analyte's retention time falls within this suppression zone, your method is invalid and requires chromatographic adjustment.

PostColumnInfusion LC LC System (Blank Matrix) Tee Tee Junction LC->Tee Syringe Syringe Pump (Constant Tracer) Syringe->Tee MS Mass Spectrometer (MRM Mode) Tee->MS Data Baseline Drops = Suppression Zones MS->Data

Post-column infusion setup to map matrix-induced ion suppression zones.

Q3: Should I use HILIC or Derivatization to resolve this issue? Causality: Both strategies work by moving the analyte away from the void volume, but they operate via entirely different mechanisms.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Retains polar compounds using a water-enriched layer on the stationary phase, allowing direct analysis of underivatized DL-Lysine-6-13C[6]. However, HILIC is highly sensitive to matrix salts and requires high concentrations of organic solvents, which can cause solubility issues and peak distortion[7].

  • Pre-Column Derivatization (e.g., Fmoc-Cl or AQC): Attaches a hydrophobic moiety to the primary and secondary amines of lysine. This serves a dual purpose: it allows strong retention on standard C18 columns (shifting elution away from the void volume) and dramatically increases the molecule's surfactant-like properties[8][9]. This increased hydrophobicity forces the derivatized lysine to the surface of the ESI droplet, giving it a massive competitive advantage for charge acquisition, thereby neutralizing ion suppression[3].

Data Presentation: Chromatographic Strategy Comparison

To guide your assay design, the following table summarizes the quantitative impact of different analytical strategies on DL-Lysine-6-13C ion suppression.

Analytical StrategyRetention MechanismVoid Volume OverlapESI Ionization EfficiencyAverage Matrix Effect (%)
Standard RP-LC (C18) HydrophobicHigh (Co-elutes with salts)Poor (Stays in droplet core)-80% to -95% (Severe)
Ion-Pairing RP-LC Electrostatic / HydrophobicLowModerate (IP agents suppress signal)-40% to -60%
HILIC Hydrophilic PartitioningLowGood (High organic mobile phase)-10% to -30%
Derivatization + RP-LC Hydrophobic TaggingNone (Strongly retained)Excellent (Surfactant-like properties)+5% to -5% (Negligible)

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion Mapping (System Validation)

This protocol validates your chromatographic separation by mapping out exact zones of matrix interference[5].

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume Tee-junction placed between the LC column outlet and the MS ESI source.

  • Tracer Infusion: Load the syringe with 1 µg/mL DL-Lysine-6-13C in 50% Methanol. Set the continuous flow rate to 10 µL/min.

  • Equilibration: Start the LC flow at your standard method conditions. Monitor the specific MRM transition for DL-Lysine-6-13C until a stable, flat baseline is achieved.

  • Matrix Injection: Inject a blank matrix sample (e.g., extracted plasma or cell lysate that does not contain the tracer).

  • Data Interpretation: Observe the chromatogram. Any negative peaks (dips in the baseline) indicate zones of severe ion suppression. Validation Rule: If your intended retention time for DL-Lysine-6-13C falls within a dip, you must adjust your LC gradient to elute the analyte either before or after this suppression zone.

Protocol 2: Fmoc-Cl Pre-Column Derivatization (Quantitative Rescue)

This protocol utilizes 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to increase the hydrophobicity and ESI response of the tracer[9]. It is self-validating because it utilizes a distinct stable-isotope internal standard to correct for any matrix-induced derivatization failure[10].

  • Sample Preparation: Aliquot 50 µL of your biological extract containing the DL-Lysine-6-13C tracer. Immediately spike in 10 µL of a structurally identical, distinct isotopologue (e.g., DL-Lysine-D8) to act as the procedural internal standard[11].

  • pH Adjustment: Add 50 µL of 0.1 M sodium borate buffer (pH 9.0). Causality: The basic pH ensures the amine groups on the lysine are deprotonated and highly nucleophilic[3].

  • Derivatization: Add 50 µL of Fmoc-Cl reagent (15 mM in acetonitrile). Vortex immediately and incubate at room temperature for exactly 10 minutes[9].

  • Quenching: Add 50 µL of 100 mM adamantanamine to quench excess Fmoc-Cl, which prevents downstream column fouling and MS source contamination.

  • Clean-up (Optional but recommended): Perform a single solid-phase extraction (SPE) step to isolate the hydrophobic derivatized amino acids, washing away the polar matrix salts[9].

  • Validation Check: Calculate the ratio of DL-Lysine-6-13C to DL-Lysine-D8. Because both undergo identical chemical tagging, any matrix-induced inhibition of the derivatization reaction will affect both equally, ensuring the final calculated concentration remains perfectly accurate.

References

  • Source: nih.
  • Source: ugent.
  • Title: Ion suppression (mass spectrometry)
  • Source: mdpi.
  • Title: Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)
  • Source: acs.
  • Source: mdpi.
  • Source: rsc.
  • Source: sigmaaldrich.
  • Source: nih.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Validating metabolic network models using DL-Lysine-6-13C isotopic data

Validating Compartmentalized Metabolic Network Models: A Comparative Guide to DL-Lysine-6-13C Isotopic Tracing In modern drug development and metabolic engineering,[1]. While uniformly labeled tracers (e.g., U-13C-Glucos...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Compartmentalized Metabolic Network Models: A Comparative Guide to DL-Lysine-6-13C Isotopic Tracing

In modern drug development and metabolic engineering,[1]. While uniformly labeled tracers (e.g., U-13C-Glucose) are excellent for mapping central carbon metabolism, they often fall short when resolving highly compartmentalized, peripheral amino acid networks. For tracking lysine catabolism—a pathway implicated in neurometabolic disorders, cancer metabolism, and plant systemic acquired resistance—DL-Lysine-6-13C provides unparalleled mechanistic resolution compared to its uniformly labeled alternatives.

This guide provides an objective comparison of lysine isotopic tracers and outlines a self-validating 13C-MFA protocol designed to map compartmentalized metabolic fluxes with high fidelity.

The Causality of Experimental Choices: Why Target the C6 Position?

Lysine degradation is one of the most diverse catabolic processes known, bifurcating into highly compartmentalized routes depending on the organism and tissue type[2]. In mammalian systems, [3]:

  • The Saccharopine Pathway (Mitochondrial): Predominant in the liver, this canonical pathway condenses lysine with alpha-ketoglutarate. The epsilon-amino group is transferred, and the C6 carbon eventually becomes the terminal carboxylate of alpha-aminoadipate (AAA) before entering the TCA cycle as acetyl-CoA[3].

  • The Pipecolate Pathway (Cytosolic/Peroxisomal): Predominant in the brain, this pathway oxidizes the alpha-amino group, cyclizing the carbon backbone so that the C6 carbon is incorporated directly into the piperidine ring of pipecolic acid[3]. Notably, both D-lysine and L-lysine can feed into this pathway, making the racemic DL-Lysine-6-13C tracer highly effective for capturing total pipecolate flux.

The Isotopic Rationale: Why choose [4] over uniformly labeled U-13C-Lysine? Uniformly labeled tracers introduce heavy isotopic scrambling. When U-13C-Lysine is cleaved, it generates complex mass isotopomer distributions (MIDs) that complicate data deconvolution[2]. By using DL-Lysine-6-13C, researchers introduce a single, targeted heavy isotope at the exact site of pathway divergence. This provides a clean M+1 mass shift that definitively separates these fluxes without the heavy computational noise of U-13C.

Pathway cluster_0 Cytosolic / Peroxisomal cluster_1 Mitochondrial Lys DL-Lysine-6-13C (Tracer) Pip Pipecolate Pathway (Brain / Plant Immunity) Lys->Pip a-amino oxidation Sac Saccharopine Pathway (Liver / Canonical) Lys->Sac e-amino transfer PipAcid 13C-Pipecolic Acid (M+1 Mass Shift) Pip->PipAcid cyclization (C6 retained) AAA 13C-alpha-Aminoadipate (M+1 Mass Shift) Sac->AAA cleavage & oxidation

Metabolic bifurcation of DL-Lysine-6-13C into compartmentalized degradation pathways.

Quantitative Comparison of Isotopic Tracers

When designing a 13C-MFA experiment, selecting the correct tracer dictates the signal-to-noise ratio of the resulting data. The table below compares the performance of DL-Lysine-6-13C against common alternatives.

TracerPrimary ApplicationIsotopic Scrambling RiskData Deconvolution ComplexityTarget Mass Shift (Lysine → AAA)
DL-Lysine-6-13C Targeted compartmental fluxLow (Single C6 label)Low (Simple M+1 tracking)M+1
U-13C-Lysine Global amino acid profilingHigh (C1-C6 labeled)High (Complex M+n isotopologues)M+6
U-13C-Glucose Central carbon metabolismVery High (Global labeling)Very High (Requires large network models)Variable (M+0 to M+6)

Self-Validating Experimental Protocol: 13C-MFA Workflow

To ensure high-fidelity data, the following step-by-step methodology outlines a self-validating workflow for tracking lysine flux using DL-Lysine-6-13C.

Step 1: Isotope Labeling & Cell Culture

  • Action: Replace standard culture media with custom media containing physiological concentrations (e.g., 0.4 mM) of DL-Lysine-6-13C.

  • Causality: To achieve isotopic steady-state, the endogenous unlabeled lysine must be completely chased out. Using a defined, physiological concentration prevents metabolic overflow, which could artificially trigger the saccharopine pathway and skew the biological reality.

  • Self-Validation Checkpoint: Sample the extracellular media at t=0 and t=24h . The M+1 enrichment must remain constant (>98%) to confirm that an isotopic steady-state has been achieved before harvesting the cells.

Step 2: Metabolic Quenching

  • Action: Rapidly quench the cells using cold 80% methanol (-80°C).

  • Causality: Intracellular metabolite turnover occurs in milliseconds. Cold methanol instantly denatures metabolic enzymes, "freezing" the in vivo mass isotopomer distribution (MID) and preventing the artifactual degradation of highly unstable intermediates like alpha-aminoadipate-semialdehyde.

Step 3: Metabolite Extraction

  • Action: Perform a liquid-liquid extraction using a methanol/water/chloroform phase separation.

  • Causality: Lysine, pipecolate, and saccharopine are highly polar. The aqueous phase isolates these polar metabolites while simultaneously precipitating proteins and partitioning interfering lipids into the organic phase. This drastically reduces ion suppression during downstream MS analysis.

Step 4: LC-MS/MS Analysis

  • Action: Analyze the aqueous extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer.

  • Causality: Standard reversed-phase (C18) columns fail to retain highly polar amino acids. HILIC provides orthogonal retention, ensuring the baseline separation of isomeric intermediates before they enter the mass spectrometer.

Step 5: 13C-MFA Flux Deconvolution

  • Action: Correct the raw MIDs for natural isotopic abundance and map the fractional enrichments to a compartmentalized network model.

  • Causality: Carbon-13 has a natural abundance of ~1.1%. Without computational correction (using software like IsoCor or INCA), natural heavy isotopes (e.g., 13C, 15N, 18O) will falsely inflate the M+1 signal, leading to a mathematical overestimation of the pipecolate or saccharopine flux[1].

Workflow Culture 1. Cell Culture (Steady-State) Quench 2. Quenching & Extraction Culture->Quench LCMS 3. LC-MS/MS (Isotopologue) Quench->LCMS MFA 4. 13C-MFA (Deconvolution) LCMS->MFA

Self-validating 13C-MFA experimental workflow for targeted isotopic tracer analysis.

References

  • Reimer LC, Will SE, Schomburg D (2017). "The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens." PLoS ONE 12(10): e0186395. Available at:[Link]

  • Wang, X., et al. (2023). "Integrative physiology of lysine metabolites." Physiological Reviews. American Physiological Society. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12205351, DL-lysine-6-13C hydrochloride." PubChem. Available at:[Link]

Sources

Safety & Regulatory Compliance

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